
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile (DCPMM) is an organonitrogen compound, which is a derivative of morpholine and acetonitrile. It is a white crystalline solid with a melting point of approximately 140°C, and is soluble in water and methanol. DCPMM has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its low cost.
Applications De Recherche Scientifique
Optimization in Kinase Inhibition A study highlighted the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, for their potent inhibitory activity against Src kinase. This research demonstrated the significance of modifying specific groups to enhance the inhibition of Src kinase activity and Src-mediated cell proliferation, with implications for cancer treatment strategies. The study found that certain modifications, such as replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group, significantly increased inhibition effectiveness, showcasing the potential for developing more potent inhibitors for therapeutic applications (Boschelli et al., 2001).
Spectroscopic Characterization Another research avenue involved the synthesis and X-ray structure analysis of compounds containing morpholine, including 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine. This study offered insights into the structural and photophysical properties of such compounds, highlighting their potential in photophysical applications. The detailed analysis of absorption spectra and emission properties underscores the importance of structural characterization in understanding the photophysical behaviors of organic compounds (Chin et al., 2010).
Crystal Structure Analysis The crystal structure of compounds structurally similar to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, such as dimethomorph, was analyzed to understand better the molecular configuration and its implications on fungicidal activity. This research provides valuable insights into the molecular design of effective fungicides by examining the dihedral angles between central and terminal rings, contributing to the development of agricultural chemicals with improved efficacy (Kang et al., 2015).
Exploration of Optoelectronic Properties A study on hydroquinoline derivatives, structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, explored their optoelectronic and nonlinear properties through a DFT approach. The research aimed at understanding these compounds' structural, electronic, optical, and charge transport properties. Findings suggest potential applications in developing multifunctional materials for optoelectronic devices, indicating the broad applicability of such compounds beyond pharmaceuticals (Irfan et al., 2020).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYKBMCHVJDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

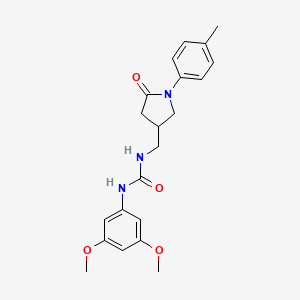
![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
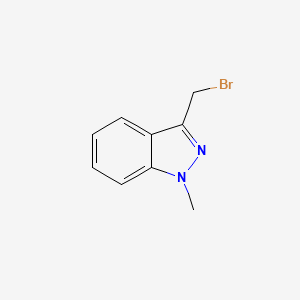
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)


![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
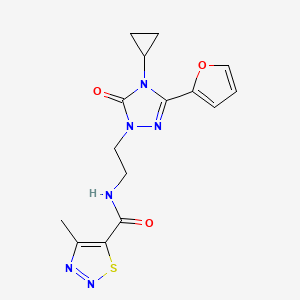
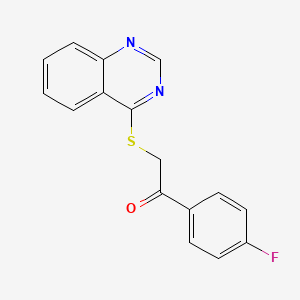
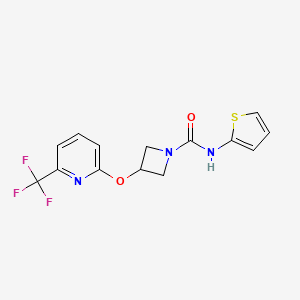
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)